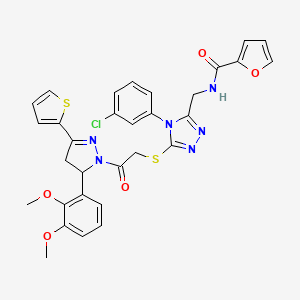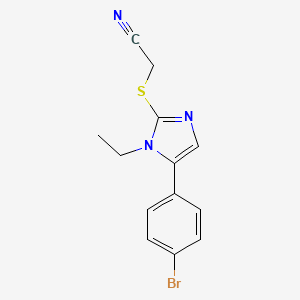
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenylacetonitrile is a type of nitrile compound. Nitrile compounds are organic compounds containing a cyano functional group (-CN). Due to the high reactivity of the cyano group, it can be hydrogenated to produce corresponding amine compounds. These are important raw materials for manufacturing medicines, pesticides, dyes, fragrances, and surfactants, and are widely used in various fields of the national economy .
Synthesis Analysis
4-Bromophenylacetonitrile can be prepared by stirring 4-bromobenzyl bromide (5.00g, 0.020 mol) and sodium cyanide (1.18 g, 0.024 mol, 1.2 equivalents) in a suspension of DMF-water (9:1, 35 ml) at 40°C for 12 hours. The reaction mixture is quenched with water and extracted with ethyl acetate (EtOAc). The combined organic matter is washed with saturated sodium chloride (NaCl) and dried with sodium sulfate (Na2SO4) .Chemical Reactions Analysis
There is a report of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
4-Bromophenylacetonitrile has a melting point of 47-49 °C (lit.), a boiling point of 116-118°C at 3mm, a density of 1.49, and a refractive index of 1.6550 (estimate). It is slightly soluble in water and sparingly soluble in chloroform and ethyl acetate. It appears as a crystalline mass that is colorless to pale brown .Applications De Recherche Scientifique
Reaction Mechanisms and Product Synthesis
The study by McCallum et al. (1999) delves into the reactions of imidazoles with cyanogen bromide, examining how different substituents on the imidazole ring influence the reaction outcome - either leading to bromination or cyanation. This research provides insight into the reactivity and potential synthetic applications of imidazole derivatives, including the synthesis of novel compounds with bromophenyl and ethyl groups similar to the compound of interest (McCallum, Grimmett, Blackman, & Weavers, 1999).
Electropolymerization and Material Science
Soylemez et al. (2015) focus on the synthesis of a novel monomer for electropolymerization, incorporating benzimidazole derivatives and thiophene units. The resulting polymers, characterized by their optical and electrochromic properties, demonstrate the potential of incorporating imidazole and thiophene derivatives in materials science for developing new electroactive materials (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Molecular and Crystal Structure Analysis
Estrada, Conde, and Márquez (1987) provide a detailed analysis of the molecular and crystal structure of a compound featuring a bromophenyl group, highlighting the importance of structural studies in understanding the properties and reactivity of such molecules. This research underscores the significance of crystallography in the study of complex organic compounds (Estrada, Conde, & Márquez, 1987).
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-2-17-12(9-16-13(17)18-8-7-15)10-3-5-11(14)6-4-10/h3-6,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXAUFLWMBAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
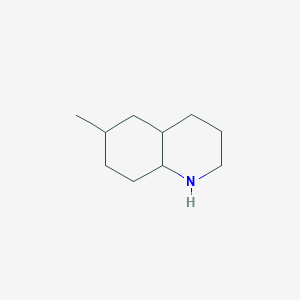


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
![2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2601560.png)
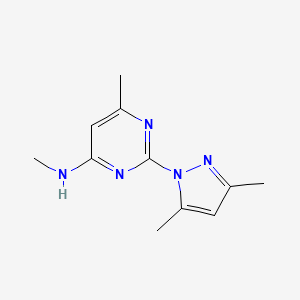
![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)
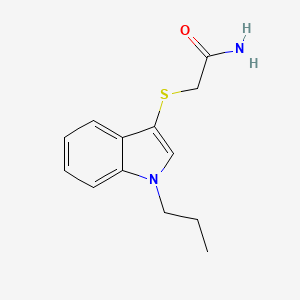

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)
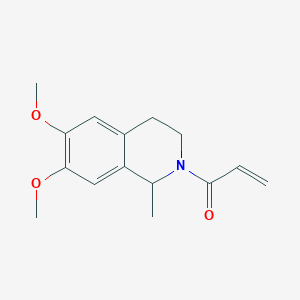
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
